![molecular formula C24H50OSn B12542299 Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- CAS No. 143238-47-5](/img/structure/B12542299.png)
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have a wide range of applications, including use as stabilizers in polyvinyl chloride (PVC), catalysts in chemical reactions, and biocides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- typically involves the reaction of tributylstannyl chloride with the appropriate alkyl or alkenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired organotin compound.
Industrial Production Methods
Industrial production of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The alkyl or alkenyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted organotin derivatives.
Scientific Research Applications
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer properties.
Industry: Utilized as a stabilizer in the production of PVC and other polymers.
Mechanism of Action
The mechanism of action of stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to cell death, making it effective as an antimicrobial and anticancer agent. The molecular targets include cellular membranes and DNA, where it can cause oxidative damage and inhibit replication.
Comparison with Similar Compounds
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin fluoride
Uniqueness
Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]- is unique due to its specific alkyl and alkenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other organotin compounds may not be as effective.
Properties
CAS No. |
143238-47-5 |
|---|---|
Molecular Formula |
C24H50OSn |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
tributyl(undec-1-en-4-yloxymethyl)stannane |
InChI |
InChI=1S/C12H23O.3C4H9.Sn/c1-4-6-7-8-9-11-12(13-3)10-5-2;3*1-3-4-2;/h5,12H,2-4,6-11H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
ZRUKCIFCAMIENN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC=C)OC[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



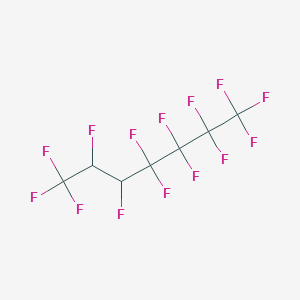
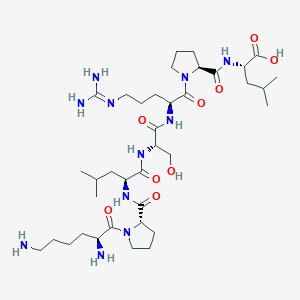
![3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12542235.png)
![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
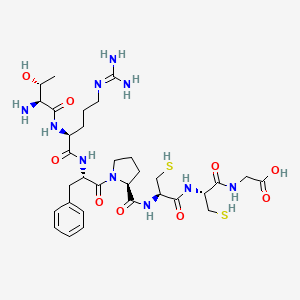
![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
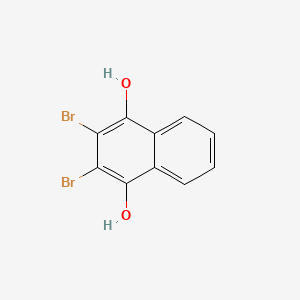
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
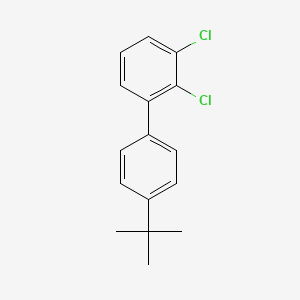
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
